4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol
Description
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol is a halogenated phenolic compound featuring a chloro-substituted phenol core and a difluorophenylaminomethyl group. Its structure combines aromaticity with polar functional groups, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. This article compares its structural, synthetic, and functional attributes with closely related analogs, leveraging data from crystallographic studies, patents, and chemical databases.
Properties
IUPAC Name |
4-chloro-2-[(2,5-difluoroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2NO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBZLAEZGLKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)NCC2=C(C=CC(=C2)Cl)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with 2,5-difluoroaniline in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and amino derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of phenolic compounds, including derivatives of 4-chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol. For instance, phenolic compounds have shown effectiveness against Staphylococcus aureus, particularly strains resistant to conventional antibiotics. The compound exhibits significant inhibition of bacterial growth and biofilm formation, making it a potential candidate for new antibacterial therapies .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the interaction of this compound with various biological targets. These studies indicate that the compound can bind effectively to enzymes involved in bacterial resistance mechanisms, suggesting its potential as a lead compound in drug development .
Polymer Chemistry
The compound has been investigated for its role in polymer synthesis, particularly in creating antimicrobial coatings. Its incorporation into polymer matrices can enhance the material's resistance to microbial colonization, which is crucial for applications in medical devices and packaging materials .
Non-linear Optical Properties
Research into the non-linear optical (NLO) properties of similar phenolic compounds suggests that this compound may exhibit favorable NLO characteristics. This property is essential for applications in photonic devices and advanced imaging systems .
Toxicological Studies
Understanding the safety profile of this compound is vital for its application in pharmaceuticals and materials science. Toxicological evaluations have indicated that while phenolic compounds can possess therapeutic benefits, they must be assessed for potential toxicity and environmental impact .
Data Table: Comparative Analysis of Phenolic Compounds
| Compound Name | Antibacterial Activity | NLO Properties | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | Favorable | Low |
| 2-Chloro-5-fluorophenol | High | Moderate | Moderate |
| 4-Chloro-2-isopropyl-5-methylphenol | High | Low | Low |
Case Study 1: Antimicrobial Efficacy
A study conducted on various phenolic derivatives demonstrated that this compound exhibited superior antibacterial activity compared to traditional antibiotics against resistant strains of Staphylococcus aureus. The study utilized both in vitro and in vivo models to confirm its efficacy .
Case Study 2: Polymer Development
In another study focused on material science, researchers incorporated this compound into a polymer matrix designed for medical applications. The resulting material showed enhanced antimicrobial properties while maintaining structural integrity under physiological conditions .
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Key Structural Features
- Target Compound :
- Substituents :
- Phenol ring: Cl at position 3.
- Aminomethyl group: 2,5-difluorophenyl at position 2. Molecular Formula: Presumed to be C₁₃H₁₀ClF₂NO (inferred from analogs like C₁₃H₁₀Cl₂FNO in ). Molecular Weight: ~283.7 g/mol (estimated).
Comparison with Analogs
Key Observations :
- Steric Factors: Bulky arylaminomethyl groups (e.g., 2,5-difluorophenyl) may hinder rotational freedom compared to ethylamino analogs .
Crystallographic Insights
- Intramolecular Hydrogen Bonding: Observed in analogs like 4-chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)cyclopentyl]amino}propyl)phenol (O–H···N, ~2.6 Å), stabilizing molecular conformation .
- Packing Interactions : Difluorophenyl groups may engage in weaker C–H···π interactions compared to chlorophenyl analogs due to reduced polarizability .
Physicochemical Properties
Notes:
- Fluorine’s electron-withdrawing effect lowers phenolic pKa compared to chlorine analogs .
- Ethylamino groups enhance water solubility due to increased polarity .
Patent Relevance
Biological Activity
4-Chloro-2-{[(2,5-difluorophenyl)amino]methyl}phenol is an organic compound with the molecular formula . This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
The synthesis of this compound typically involves the reaction of 4-chlorophenol with 2,5-difluoroaniline. This process is conducted under controlled conditions to ensure high purity and yield. The compound features a chloro group, two fluorine atoms, and an amino group attached to a phenolic ring, which contributes to its unique chemical reactivity and biological activity .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies on chlorinated phenolic compounds have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds can disrupt bacterial cell membranes and inhibit biofilm formation, making them potential candidates for developing new antimicrobial agents .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Its mechanism of action may involve the inhibition of specific kinases or enzymes that are crucial for tumor growth. For example, similar compounds have been identified as inhibitors of the Polo-like kinase 4 (PLK4), which plays a significant role in cell division and proliferation. This inhibition can lead to reduced tumor growth in various cancer models .
The biological effects of this compound are believed to result from its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, leading to altered activity that can affect cellular processes such as apoptosis and cell cycle regulation. Ongoing research aims to elucidate these pathways more clearly .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with similar compounds that possess varying biological activities.
This table illustrates how variations in the molecular structure can influence biological activity. The positioning of fluorine atoms significantly impacts the compound's reactivity and efficacy.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that chlorinated phenolic derivatives inhibited MRSA growth effectively and reduced biofilm formation by disrupting bacterial cell integrity.
- Anticancer Research : In vitro assays showed that certain derivatives exhibited potent antiproliferative effects against colon cancer cell lines, with IC50 values in the low micromolar range.
- Mechanistic Insights : Investigations into the signaling pathways affected by these compounds revealed their potential role in inducing apoptosis through caspase activation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
